3-Bromo-2-hydroxyisonicotinaldehyde

Vue d'ensemble

Description

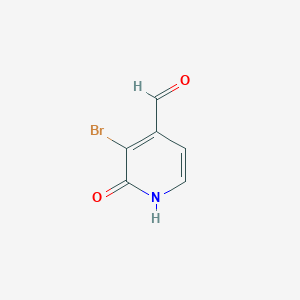

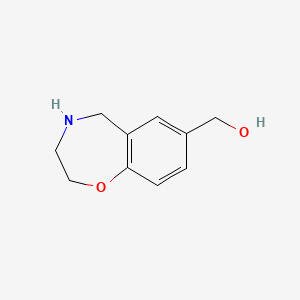

3-Bromo-2-hydroxyisonicotinaldehyde is a chemical compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 . It is not intended for human or veterinary use and is used for research purposes only.

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-hydroxyisonicotinaldehyde has been analyzed using DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Physical And Chemical Properties Analysis

3-Bromo-2-hydroxyisonicotinaldehyde is a white to yellow solid . Its InChI code is 1S/C6H4BrNO2/c7-6-5 (10)4 (3-9)1-2-8-6/h1-3,10H and its InChI key is WQBUKXLOLBYGOJ-UHFFFAOYSA-N .Applications De Recherche Scientifique

Antitumor Applications

Research on 3-bromopyruvate (3-BP), a compound structurally similar to 3-Bromo-2-hydroxyisonicotinaldehyde, has indicated its anti-tumor properties and implications for cancer treatment. However, its instability and rapid decay at physiological conditions highlight the need for careful consideration in its application and storage (Glick et al., 2014).

Catalysis and Polymerization

The use of brominated compounds in catalytic processes is well-documented. For instance, palladium-catalyzed dehydrohalogenative polycondensation of brominated thiophenes has been utilized to produce high molecular weight polymers with significant regioregularity, indicating the role of brominated intermediates in facilitating novel polymer synthesis (Wang et al., 2010).

Environmental and Water Treatment Studies

Bromophenols and their derivatives have been studied for their behavior and transformation in water treatment processes, providing insights into the environmental impact and treatment strategies for brominated organic compounds. The oxidation kinetics and formation of bromate and brominated products during water treatment highlight the complexities involved in managing these substances in environmental contexts (Luo et al., 2019).

Material Science and Engineering

The development of biomaterials, such as polyhydroxyalkanoates (PHAs) for tissue engineering, indicates the broader scope of applications for chemical compounds in creating advanced materials for medical and biotechnological applications. PHAs, with their biodegradable and thermoprocessable properties, represent a class of materials that benefit from the synthesis and modification of chemical compounds (Chen & Wu, 2005).

Orientations Futures

3-Bromo-2-hydroxyisonicotinaldehyde and related compounds could potentially be used in the development of new drugs. For instance, 3-bromo-isoxazoline derivatives have been found to inhibit the GAPDH enzyme in PDAC cells, triggering autophagy and apoptotic cell death . This suggests that brominated compounds could have potential applications in cancer therapy .

Propriétés

IUPAC Name |

3-bromo-2-oxo-1H-pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-4(3-9)1-2-8-6(5)10/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCUXZIGQIKIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901226602 | |

| Record name | 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-hydroxyisonicotinaldehyde | |

CAS RN |

1227573-15-0 | |

| Record name | 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227573-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-3-(2-ethylphenyl)sulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B1651018.png)

![(4S)-3-(4-methoxyphenyl)sulfonyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B1651019.png)

![(3aS,4R,9bR)-6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1651020.png)

![N-(2-{[(2-isopropyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}phenyl)adamantane-1-carboxamide](/img/structure/B1651023.png)

![N-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]adamantane-1-carboxamide](/img/structure/B1651025.png)

![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B1651026.png)

![(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol](/img/structure/B1651031.png)

![N-ethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B1651033.png)

![5-methyl-2-{[(4-methylphenyl)amino]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1651039.png)